Sodium Heptanoate: A Comprehensive Technical Guide
Sodium Heptanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium heptanoate (B1214049), the sodium salt of heptanoic acid, is a versatile short-chain fatty acid salt with increasing significance in various scientific and industrial sectors.[1][2][3] Its utility spans from use as a food additive and preservative to applications in pharmaceutical formulations as an emulsifier and stabilizer.[1][2][3] In the realm of life sciences, it serves as a valuable biochemical reagent for studying fatty acid metabolism and as a carbon source in cell culture.[1][2] This technical guide provides an in-depth overview of the fundamental physicochemical properties of sodium heptanoate, detailed experimental protocols for its characterization, and an exploration of its known biological signaling pathways.
Physicochemical Properties
The core physicochemical properties of sodium heptanoate are summarized in the tables below, providing a comprehensive reference for laboratory and developmental applications.
General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₇H₁₃NaO₂ | [4] |
| Molecular Weight | 152.17 g/mol | [4] |
| Appearance | White to off-white powder/crystal | [4] |
| Melting Point | 350 °C | [3] |
| Boiling Point | 222.6 °C at 760 mmHg | [5] |
| Density | 1.204 g/cm³ | [3] |
| pKa of Heptanoic Acid | 4.89 (at 25 °C) | [6][7] |
Solubility
| Solvent | Solubility | Reference |
| Water | 100 mg/mL (ultrasonication may be required) | [2] |
| Heptanoic Acid in Water | 0.2419 g/100 mL (at 15 °C) | [6][7][8] |
| Heptanoic Acid in Water | 2.82 x 10³ mg/L (at 25 °C) | [5] |
| Heptanoic Acid in Ethanol | Very soluble | [8] |
| Heptanoic Acid in Ether | Very soluble | [8] |
| Heptanoic Acid in Acetone | Soluble | [5] |
| Heptanoic Acid in DMF | Soluble | [5] |
| Heptanoic Acid in DMSO | Soluble | [5] |
Spectroscopic Data
| Technique | Key Features | Reference |
| ¹H NMR | Spectra available in D₂O. | [9] |
| ¹³C NMR | Spectra available in D₂O. | [9] |
| FT-IR | Spectra available (KBr wafer). | [6] |
| Raman | Spectra available. | [9] |
| Mass Spectrometry | Data available. | [10] |
Experimental Protocols
This section provides detailed methodologies for the characterization of sodium heptanoate.
Determination of Melting Point
The melting point of sodium heptanoate can be determined using a standard capillary melting point apparatus.
Protocol:
-
Ensure the sodium heptanoate sample is completely dry and finely powdered.[11]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.[12]
-
Heat the block at a medium rate to approximately 20 °C below the expected melting point.[12]
-
Decrease the heating rate to about 1-2 °C per minute to ensure accurate determination.[7]
-
Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range represents the melting point.[12]
Solubility Assessment
A standard shake-flask method can be employed to determine the solubility of sodium heptanoate in a given solvent.
Protocol:
-
Add an excess amount of sodium heptanoate to a known volume of the desired solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of sodium heptanoate in the diluted solution using an appropriate analytical technique, such as HPLC or titration.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Spectroscopic Analysis
¹H and ¹³C NMR Protocol:
-
Dissolve approximately 5-10 mg of sodium heptanoate in a deuterated solvent (e.g., D₂O) in an NMR tube.[13] The final volume should be around 0.6-0.7 mL.
-
Add a small amount of an internal standard (e.g., TMS or a suitable water-soluble standard) if quantitative analysis is required.
-
Acquire the ¹H NMR spectrum. For quantitative results, ensure a sufficient relaxation delay between scans.
-
Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[14] A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[14]
Thin Solid Film Protocol:
-
Dissolve a small amount of sodium heptanoate in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[1]
-
Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[1]
-
Mount the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the infrared spectrum.
KBr Pellet Protocol:
-
Grind a small amount of sodium heptanoate with dry potassium bromide (KBr) powder in a mortar and pestle.[15]
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[16]
-
Place the pellet in the sample holder and acquire the spectrum.[16]
Biological Signaling Pathways
Sodium heptanoate, as a short-chain fatty acid, is known to influence cellular processes through at least two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G protein-coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
Short-chain fatty acids, including the heptanoate anion, can act as inhibitors of HDACs.[17] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[18] By inhibiting HDACs, sodium heptanoate can lead to hyperacetylation of histones, a more open chromatin structure, and altered gene expression.[18] This can subsequently affect cell cycle progression, differentiation, and apoptosis.[18]
G Protein-Coupled Receptor (GPCR) Activation
Certain GPCRs are activated by short-chain fatty acids. Upon binding of sodium heptanoate to its specific GPCR on the cell surface, a conformational change is induced in the receptor.[19] This activates an associated heterotrimeric G protein, leading to the exchange of GDP for GTP on the Gα subunit.[19] The activated Gα and Gβγ subunits then dissociate and modulate the activity of downstream effector proteins, such as adenylyl cyclase or phospholipase C, initiating a cascade of intracellular signaling events.[20]
Experimental Workflow: In Vitro Cell-Based Assay
The following workflow outlines a general procedure for assessing the biological effects of sodium heptanoate on a specific cell line in vitro.
Workflow Description:
-
Cell Seeding & Culture: Plate the chosen cell line at an appropriate density in multi-well plates and culture under standard conditions until they reach the desired confluency.
-
Sodium Heptanoate Treatment: Prepare a range of concentrations of sodium heptanoate in the appropriate cell culture medium. Treat the cells with these concentrations for various time points to assess both dose-dependent and time-dependent effects.
-
Incubation: Incubate the treated cells for the predetermined time periods under standard cell culture conditions.
-
Endpoint Assay: Following incubation, perform the desired endpoint assay. This could include assays for cell viability (e.g., MTT, LDH), gene expression (e.g., qPCR, RNA-seq), protein expression (e.g., Western blot, ELISA), or specific cellular functions.
-
Data Analysis & Interpretation: Analyze the data collected from the endpoint assays to determine the effects of sodium heptanoate on the cells. Statistical analysis should be performed to determine the significance of the observed effects.
Conclusion
This technical guide provides a comprehensive overview of the basic properties of sodium heptanoate, offering valuable data and protocols for researchers and professionals in drug development and related fields. The presented information on its physicochemical characteristics, analytical methodologies, and biological activities serves as a foundational resource for further investigation and application of this multifaceted compound.
References
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- 5. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. biorxiv.org [biorxiv.org]
- 12. Exposome-Explorer - Heptanoic acid (Compound) [exposome-explorer.iarc.fr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 15. orgchemboulder.com [orgchemboulder.com]
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- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
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